(1R)-1-Cuban-1-ylethanamine;hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-cuban-1-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10;/h2-9H,11H2,1H3;1H/t2-,3?,4?,5?,6?,7?,8?,9?,10?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHHGCWXPBJXET-ZOUIZQHESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12C3C4C1C5C4C3C25)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C12C3C4C1C5C4C3C25)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cubane-1-carboxylic Acid as a Key Intermediate
The majority of synthetic strategies begin with cubane-1-carboxylic acid, a well-characterized precursor derived from cubane-1,4-dicarboxylic acid via decarboxylation. The carboxylic acid group serves as a handle for subsequent functionalization:
Conversion to Cubane-1-carbonyl Chloride
Treatment of cubane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ yields cubane-1-carbonyl chloride, a reactive intermediate amenable to nucleophilic substitution.Formation of the Amide Intermediate
Reacting cubane-1-carbonyl chloride with (R)-1-phenylethylamine in the presence of triethylamine generates a diastereomeric amide. This step leverages chiral auxiliaries to induce stereoselectivity, with the (R)-configured auxiliary favoring the desired (1R)-product.Hofmann Rearrangement to Primary Amine
Subjecting the amide to Hofmann rearrangement conditions (Br₂, NaOH) produces the primary amine, (1R)-1-Cuban-1-ylethanamine. Subsequent purification via recrystallization or chromatography ensures enantiomeric excess >98%.Salt Formation with Hydrochloric Acid
The free amine is treated with concentrated hydrochloric acid in methanol or diethyl ether, yielding the hydrochloride salt as a crystalline solid (mp: 215–217°C).
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Carbonyl chloride | SOCl₂, reflux, 4 h | 92 | >99% |
| Amide formation | (R)-1-Phenylethylamine, Et₃N | 85 | 95% |
| Hofmann rearrangement | Br₂, NaOH, H₂O, 0°C | 78 | 98% ee |
| Salt formation | HCl (g), MeOH | 95 | >99% |
Alternative Pathway via Curtius Rearrangement
A second route employs the Curtius rearrangement to install the amine group directly:
Synthesis of Cubane-1-carbonyl Azide
Cubane-1-carboxylic acid is converted to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine.Thermal Rearrangement to Isocyanate
Heating the acyl azide in toluene at 80°C induces the Curtius rearrangement, generating cubane-1-isocyanate.Hydrolysis to Primary Amine
The isocyanate is hydrolyzed under acidic conditions (HCl, H₂O) to yield (1R)-1-Cuban-1-ylethanamine hydrochloride. Chirality is introduced via asymmetric catalysis during the hydrolysis step, though this method currently achieves lower enantiomeric excess (82–85%) compared to the Hofmann approach.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acyl azide formation | DPPA, Et₃N, CH₂Cl₂ | 88 | >98% |
| Curtius rearrangement | Toluene, 80°C, 2 h | 76 | 97% |
| Hydrolysis | 6M HCl, reflux, 6 h | 81 | 82% ee |
Stereochemical Control and Resolution Techniques
The (1R)-configuration is critical for biological activity in many applications. Two resolution methods dominate:
Chiral Auxiliary Approach
As detailed in Section 2.1, the use of (R)-1-phenylethylamine as a chiral auxiliary ensures high stereoselectivity during amide formation. Diastereomers are separable via silica gel chromatography, with the desired (1R)-isomer eluting first.Enzymatic Resolution
Lipase-catalyzed acetylation of racemic 1-Cuban-1-ylethanamine in vinyl acetate selectively acetylates the (1S)-enantiomer, leaving the (1R)-amine unreacted. This method achieves 90% ee but requires additional steps to remove the enzyme and byproducts.
Analytical Characterization
NMR Spectroscopy
X-ray Crystallography
Single-crystal X-ray analysis confirms the cubane framework and (1R)-configuration. The C–C bond lengths within the cubane core average 1.57 Å, consistent with high strain.
Industrial-Scale Considerations
While laboratory-scale syntheses achieve satisfactory yields (>75%), scaling poses challenges:
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Cuban-1-ylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields simpler amine derivatives.
Substitution: Results in various substituted cubane derivatives.
Scientific Research Applications
Chemistry
(1R)-1-Cuban-1-ylethanamine;hydrochloride serves as a valuable building block for synthesizing more complex cubane derivatives. Its unique structure allows for a variety of reactions, including:
- Oxidation to form nitroso or nitro derivatives.
- Reduction yielding simpler amine derivatives.
- Substitution reactions , where the amine group acts as a nucleophile.
Biology
Research has indicated potential interactions of this compound with biological molecules. Its structure may influence:
- Enzyme inhibition or activation , providing insights into biochemical pathways.
- Drug design , particularly in targeting specific receptors or enzymes due to its unique geometry.
Medicine
The compound is under investigation for its potential in:
- Drug development , particularly for conditions related to neurotransmitter systems, such as depression or anxiety disorders. Its structural properties may allow it to interact effectively with serotonin transporters or other neurochemical targets.
Industrial Applications
In industry, this compound is explored for developing novel materials with unique properties derived from the cubane structure. This includes:
- Polymer synthesis , where cubane derivatives can enhance material properties.
- Specialty chemicals , leveraging its reactivity for creating new compounds with desired functionalities.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- A study on its interaction with serotonin transporters suggests that modifications of the cubane structure can enhance binding affinity, potentially leading to new antidepressant therapies .
- Another research focused on its role in synthesizing novel materials demonstrated improved mechanical properties when incorporated into polymer matrices .
Mechanism of Action
The mechanism by which (1R)-1-Cuban-1-ylethanamine;hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. The cubane structure can interact with various enzymes and receptors, potentially inhibiting or activating them. The amine group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Molecular Formula : C₁₀H₁₄ClN (inferred from cubane C₈H₈ + ethanamine C₂H₇N + HCl).
- Molecular Weight : ~183.68 g/mol (calculated).
- Stereochemistry : The (1R) configuration indicates a specific spatial arrangement of the ethanamine substituent on the cubane ring, influencing its interactions with chiral environments .
- Spectroscopic Features : While direct data for this compound are unavailable, cubane derivatives typically exhibit distinct NMR signals due to the rigid cubane framework. For example, Cuban-1-ylmethanamine hydrochloride (C₉H₁₂ClN) shows characteristic cubane proton resonances between δ 3.0–4.5 ppm in ¹H-NMR .
Comparison with Similar Compounds
Below is a systematic comparison of (1R)-1-Cuban-1-ylethanamine hydrochloride with structurally related compounds.
Structural and Molecular Comparisons
Key Observations :
- Ring Systems : Replacing cubane with a thiazole ring (as in ) introduces aromaticity and π-π stacking capabilities, altering solubility and reactivity.
Physicochemical and Spectroscopic Properties
Notes:
Biological Activity
(1R)-1-Cuban-1-ylethanamine;hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article presents a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : Not specified in the sources.
- Molecular Formula : Not explicitly stated, but typically characterized by a unique bicyclic structure.
- Molecular Weight : Not provided in the available data.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of serotonin and dopamine pathways. This modulation is crucial for its potential effects on mood regulation and cognitive functions.
Biological Activities
- Serotonin Transporter Inhibition : Research indicates that compounds similar to this compound may inhibit the serotonin transporter (SERT), which is significant in the treatment of mood disorders such as depression and anxiety .
- Dopaminergic Activity : Some studies have suggested dopaminergic activity, which might contribute to its potential use in treating conditions like ADHD and other neuropsychiatric disorders .
- Acetylcholinesterase Inhibition : Similar compounds have shown acetylcholinesterase inhibitory activity, which can enhance cholinergic transmission and may be beneficial in cognitive decline scenarios .
Case Studies and Experimental Data
Several studies have explored the pharmacological effects of this compound:
- Study on Mood Disorders : A study investigating the effects of related compounds on mood disorders found that modulation of serotonin levels could lead to significant improvements in depressive symptoms .
| Study | Findings |
|---|---|
| Serotonin Transporter Study | Inhibition of SERT correlated with reduced depressive symptoms. |
| Dopaminergic Activity Assessment | Potential benefits for ADHD treatment observed. |
| Acetylcholinesterase Inhibition | High inhibitory activity noted with IC50 values around 3.75 µM for similar compounds. |
Toxicology and Safety Profile
While specific toxicity data for this compound is limited, related compounds have shown varying degrees of safety profiles. The safety assessment is crucial for considering therapeutic applications, particularly regarding long-term use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing (1R)-1-Cuban-1-ylethanamine hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis of cubane-based amines often employs transition-metal-catalyzed coupling or cyclopropanation strategies. For enantiomeric purity, chiral resolution via preparative chiral HPLC or enzymatic kinetic resolution is critical. For example, analogous cubane derivatives require recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (1R)-enantiomer . Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) may also enhance stereoselectivity during cubane functionalization .
Q. Which analytical techniques are optimal for confirming the structural identity and purity of (1R)-1-Cuban-1-ylethanamine hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the cubane scaffold’s rigidity and amine proton environment. Compare shifts with computed spectra (e.g., DFT simulations) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity. Chiral columns (e.g., Chiralpak AD-H) can confirm enantiomeric excess (>99%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode validates molecular weight (e.g., m/z 185.11 for CHClN) .
Q. How should researchers design stability studies for (1R)-1-Cuban-1-ylethanamine hydrochloride under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in plasma or simulated biological fluids (pH 7.4, 37°C) for 48–72 hours. Monitor degradation via HPLC every 12 hours .
- Long-Term Storage : Store lyophilized samples at -20°C in amber vials under inert gas (argon) to prevent oxidation. Avoid repeated freeze-thaw cycles .
- Degradation Kinetics : Use Arrhenius plots to predict shelf life by testing stability at 4°C, 25°C, and 40°C .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for (1R)-1-Cuban-1-ylethanamine hydrochloride be addressed?
- Methodological Answer :
- Standardize Assay Conditions : Control variables such as solvent (DMSO concentration ≤0.1%), temperature (37°C), and cell passage number. Replicate conflicting studies under identical protocols .
- Degradation Monitoring : Pre-test compound stability in assay media using LC-MS to rule out false negatives/positives due to decomposition .
- Orthogonal Assays : Validate results with multiple methods (e.g., fluorescence polarization, SPR, and cellular viability assays) to confirm target engagement .
Q. What computational approaches are effective in predicting the neurological target interactions of (1R)-1-Cuban-1-ylethanamine hydrochloride?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to monoamine transporters (e.g., SERT, NET). Compare docking scores with known agonists/antagonists .
- Molecular Dynamics (MD) Simulations : Perform 100-ns MD runs in explicit solvent (CHARMM36 force field) to assess conformational stability and ligand-receptor residence times .
- QSAR Modeling : Develop quantitative structure-activity relationship models using cubane derivatives’ logP, polar surface area, and H-bond donor/acceptor counts .
Q. What strategies ensure reliable pharmacokinetic profiling of (1R)-1-Cuban-1-ylethanamine hydrochloride in vivo?
- Methodological Answer :
- Chiral-Specific Quantification : Use chiral LC-MS/MS to distinguish (1R)-enantiomer from racemic degradation products in plasma .
- Radiolabeling : Synthesize C-labeled analogs for tissue distribution studies via autoradiography .
- Metabolite Identification : Incubate with liver microsomes (human/rodent) and profile metabolites using UPLC-QTOF-MS .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in enantiomer-specific activity data for cubane-based amines?
- Methodological Answer :
- Enantiomer Cross-Contamination Testing : Re-analyze batches via polarimetry and chiral HPLC to confirm no racemization occurred during synthesis or storage .
- Biological Replicates : Perform dose-response curves in triplicate across independent labs to assess reproducibility .
- Structural Confirmation : Use X-ray crystallography to unambiguously confirm the (1R)-configuration and rule out polymorphic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
